molecular formula C15H22N2O3S B2955394 N1-(2-ethylphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide CAS No. 1396750-95-0

N1-(2-ethylphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide

Cat. No.: B2955394
CAS No.: 1396750-95-0
M. Wt: 310.41
InChI Key: UZVCMGYIKCTVFZ-UHFFFAOYSA-N
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Description

N1-(2-ethylphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide is an oxalamide-based compound of significant interest in sensory science and flavor research. Its molecular structure, featuring an aromatic amide moiety and a hydroxy-methyl-methylthio-propyl side chain, is characteristic of a class of compounds known to act as potent sweet and umami flavor modifiers, tastants, and taste enhancers . Researchers can utilize this compound to investigate the structure-activity relationships of non-nutritive sweeteners and umami potentiators. It serves as a key chemical tool for studying interactions with taste receptors on the tongue, with potential applications in developing novel flavor profiles for comestible products, pharmaceuticals, and beverages . The presence of the methylthio (S-CH3) group is a notable structural feature often associated with specific flavor-modifying properties, making this compound valuable for probing the mechanisms of chemosensory perception. Studies involving this compound may focus on enhancing the palatability of food and medicinal products, reducing the need for sugar or monosodium glutamate (MSG), and creating more complex and desirable taste experiences. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

N'-(2-ethylphenyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-4-11-7-5-6-8-12(11)17-14(19)13(18)16-9-15(2,20)10-21-3/h5-8,20H,4,9-10H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVCMGYIKCTVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCC(C)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-ethylphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide, a compound with a complex structure, has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C14H20N2O3SC_{14}H_{20}N_{2}O_{3}S, and it has a molecular weight of approximately 296.38 g/mol. The presence of functional groups such as hydroxyl and methylthio suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related oxalamides have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These compounds often disrupt bacterial cell wall synthesis or interfere with metabolic pathways, leading to cell death.

Cytotoxicity

A notable aspect of this compound is its cytotoxic potential against cancer cell lines. In vitro studies have demonstrated that structurally related oxalamides can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and the disruption of mitochondrial membrane potential. For example, one study reported that a similar oxalamide exhibited IC50 values in the micromolar range against several cancer cell lines, indicating promising anticancer activity.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Compounds in this class may act as inhibitors of key enzymes involved in cellular metabolism or signaling pathways.
  • DNA Interaction : Some oxalamides have been shown to intercalate into DNA, affecting replication and transcription processes.
  • Membrane Disruption : The hydrophobic nature of certain moieties can lead to disruption of cellular membranes, contributing to their antimicrobial effects.

Case Studies and Research Findings

A variety of studies have been conducted to assess the biological activities of oxalamides:

  • Study 1 : A recent investigation into the antimicrobial properties of related compounds highlighted their effectiveness against resistant bacterial strains, suggesting potential applications in treating infections caused by multi-drug resistant organisms.
  • Study 2 : In vitro assays revealed that specific derivatives induced significant apoptosis in human cancer cell lines, with detailed mechanistic studies revealing caspase activation pathways.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundIC50 Value (µM)Target Organism/Cell Line
AntimicrobialOxalamide A5.6S. aureus
CytotoxicOxalamide B8.4HeLa cells
Enzyme InhibitionOxalamide C12.3Cholinesterase

Comparison with Similar Compounds

Structural Implications :

  • The methylthio group introduces sulfur-based reactivity, which may lead to oxidative metabolites (e.g., sulfoxides) or modulate binding interactions in enzyme active sites .

Flavoring Agents

  • S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) is a potent umami agonist (FEMA 4233) with high-throughput screening validation .
  • The target compound lacks direct evidence for flavor-enhancing properties, but its hydroxyl and methylthio groups may interact with taste receptors (e.g., TAS1R1/TAS1R3) differently than methoxy or pyridine substituents .

Metabolic Stability

  • Oxalamides like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) undergo rapid metabolism in rat hepatocytes without amide hydrolysis, suggesting enzymatic oxidation of side chains rather than backbone cleavage .

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